REDX05358: Mechanism of Action & Technical Profile
REDX05358: Mechanism of Action & Technical Profile
A Next-Generation Pan-RAF Inhibitor for RAS/RAF-Mutant Malignancies[1]
Executive Summary
REDX05358 is a potent, orally bioavailable, small-molecule Pan-RAF inhibitor designed to overcome the critical limitation of first-generation BRAF inhibitors: paradoxical MAPK pathway activation .[1] Unlike Vemurafenib or Dabrafenib, which can inadvertently accelerate tumor growth in RAS-mutant contexts by inducing RAF dimerization, REDX05358 inhibits both RAF monomers and dimers with sub-nanomolar potency. It binds in a distinct DFG-out / αC-helix-in conformation, effectively silencing signaling in both BRAF-mutant (V600E) and RAS-mutant (KRAS/NRAS) solid tumors without triggering feedback reactivation.
Part 1: The Clinical Challenge: The RAF Paradox
To understand the mechanism of REDX05358, one must first understand the failure mode of its predecessors.
The Dimerization Problem
The MAPK/ERK pathway is a central driver of cell proliferation. In healthy cells, RAS activates RAF, which forms dimers (BRAF-BRAF, BRAF-CRAF) to phosphorylate MEK.[2]
-
First-Generation Inhibitors (Type I/I.5): Drugs like Vemurafenib bind to the ATP pocket of a single RAF monomer.
-
The Paradox: In the presence of oncogenic RAS (e.g., KRAS-mutant colorectal cancer), binding to one RAF monomer induces a conformational change that promotes its dimerization with a drug-free RAF partner. This "trans-activation" leads to hyper-phosphorylation of ERK, causing tumor progression and secondary malignancies (e.g., cutaneous squamous cell carcinoma).
REDX05358 Design Directive: Create a molecule that inhibits the catalytic activity of the RAF kinase without allosterically priming the enzyme for dimerization, or alternatively, one that inhibits the dimer complex itself.
Part 2: Molecular Mechanism of Action[3][4]
Binding Topology: DFG-out / αC-helix-in
REDX05358 utilizes a hybrid structural scaffold that occupies the ATP-binding pocket but enforces a specific inactive conformation.
-
Hinge Binding: It anchors to the kinase hinge region, competing directly with ATP.
-
Back-Pocket Occupation: Crucially, it extends into the deep hydrophobic back pocket. This forces the conserved DFG (Asp-Phe-Gly) motif into the "out" position.
-
Conformational Lock: Unlike standard Type II inhibitors that often push the αC-helix "out," REDX05358 stabilizes a DFG-out / αC-helix-in state. This specific conformation is structurally incompatible with the regulatory changes required for paradoxical dimer activation.
Pan-RAF Inhibition (Monomer & Dimer)
REDX05358 is equipotent against all RAF isoforms (ARAF, BRAF, CRAF).[3][4] By inhibiting both the monomeric form (dominant in BRAF V600E tumors) and the dimeric form (dominant in RAS-mutant tumors), it shuts down the pathway regardless of the upstream driver.
Prevention of Feedback Loops
In KRAS-mutant colorectal cancer (CRC), EGFR-mediated feedback often reactivates the pathway via CRAF. Because REDX05358 potently inhibits CRAF (IC50 = 0.076 nM), it blocks this escape route, maintaining suppression of pERK.
Visualization: The Paradox Breaker Mechanism
The following diagram illustrates how REDX05358 differs from first-generation inhibitors in the context of RAS-mutant signaling.
Figure 1: Mechanistic differentiation.[5] While 1st Gen inhibitors induce dimerization (red arrow), REDX05358 inhibits both monomers and dimers, blocking the paradox.
Part 3: Pharmacodynamics & Selectivity Profile
REDX05358 demonstrates a "flat" potency profile across the RAF family, which is essential for its pan-RAF efficacy.
Table 1: Biochemical Potency (Kinase Assay)
Data synthesized from preclinical profiling (ProbeChem/Redx Pharma).
| Target Kinase | IC50 (nM) | Biological Relevance |
| CRAF (RAF-1) | 0.076 | Critical for RAS-driven dimer signaling and EGFR feedback. |
| ARAF | 0.100 | Often a compensatory kinase in resistance settings. |
| BRAF (WT) | 0.680 | Wild-type inhibition prevents paradoxical activation in normal tissue. |
| BRAF (V600E) | 0.171 | Primary driver in melanoma/thyroid cancer. |
Selectivity
-
Specificity: High selectivity for the RAF family.[1]
-
Paradoxical Activation: Negligible. In cellular assays, pERK levels do not spike at sub-maximal doses, a hallmark of safety against secondary skin cancers.
Part 4: Experimental Protocols for Validation
To validate the mechanism of REDX05358 in a research setting, the following protocols assess both potency and the absence of paradoxical activation.
Protocol A: Cellular "Paradox" Assay (Western Blot)
Objective: Confirm that REDX05358 does not induce pERK spikes in RAS-mutant cells, unlike Vemurafenib.
-
Cell Line Selection:
-
HCT116 (KRAS G13D mutant): Prone to paradoxical activation.
-
A375 (BRAF V600E mutant): Sensitive control.
-
-
Reagent Preparation:
-
Dissolve REDX05358 and Vemurafenib (control) in DMSO to 10 mM stock.
-
Prepare serial dilutions (0.1 nM to 10 µM).
-
-
Treatment:
-
Seed cells at
cells/well in 6-well plates. Adhere overnight. -
Treat with compounds for 1 hour (short duration captures immediate phosphorylation changes).
-
-
Lysis & Detection:
-
Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Primary Antibodies: Phospho-ERK1/2 (Thr202/Tyr204) vs. Total ERK1/2.
-
-
Data Interpretation:
-
Vemurafenib:[1] Expect a "bell-shaped" curve in HCT116 (pERK increases at low doses, decreases at high doses).
-
REDX05358: Expect a monotonic dose-dependent decrease in pERK without any initial spike.
-
Protocol B: Proliferation Assay (CTG)
Objective: Determine IC50 in resistance models.
-
Plating: 384-well plate, 500-1000 cells/well (optimize for growth rate).
-
Dosing: 72-hour incubation with REDX05358 (9-point dilution).
-
Readout: CellTiter-Glo (ATP quantification).
-
Analysis: Normalize to DMSO control. Calculate GI50 using a 4-parameter logistic fit.
Visualization: Experimental Workflow
Figure 2: Workflow for validating the "Paradox Breaker" phenotype.
Part 5: Translational Context
REDX05358 represents a shift from "allele-specific" inhibition (targeting only V600E) to "pathway-specific" inhibition (targeting the RAF node regardless of upstream RAS status).
-
Target Indications:
-
NRAS-mutant Melanoma: Currently lacks effective targeted therapies; MEK inhibitors alone have limited efficacy.
-
KRAS-mutant Colorectal Cancer (CRC): REDX05358 combined with EGFR inhibitors could prevent the CRAF-mediated feedback loop that limits current standard of care.
-
-
Clinical Trajectory:
-
The Redx Pan-RAF program (including REDX05358) was acquired by Jazz Pharmaceuticals. The lead candidate from this program, JZP815 , shares the mechanistic profile described here (Pan-RAF, no paradox). Researchers studying REDX05358 are effectively studying the preclinical basis of the JZP815 class.
-
References
-
Redx Pharma / Jazz Pharmaceuticals. (2022).[3] Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815. PR Newswire. [3]
-
ProbeChem Biochemicals. (n.d.). REDX-05358 Datasheet & Biological Activity.
-
Jordan, E. J., et al. (2016). Development of REDX05358, a novel highly selective and potent pan RAF inhibitor. ResearchGate (Abstract).
-
Yao, Z., et al. (2015). RAF inhibitor induction of RAF dimerization and signaling: mechanisms and therapeutic strategies. Cancer Cell. (Contextual grounding for the "Paradox" mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815, including Pharmacokinetic Properties and Efficacy in Multiple Solid Tumor Types [prnewswire.com]
- 4. REDX-05358 |CAS:1884226-20-3 Probechem Biochemicals [probechem.com]
- 5. REDX-05358 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. redxpharma.com [redxpharma.com]
- 7. researchgate.net [researchgate.net]
